molecular formula C25H22ClN3O3 B2975082 5-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1212120-46-1

5-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2975082
CAS No.: 1212120-46-1
M. Wt: 447.92
InChI Key: PQYFAIATJQQAJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C25H22ClN3O3 and its molecular weight is 447.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Synthesis

Research in the area of novel compound synthesis often involves detailed structural analysis to understand the molecular configuration and properties of these compounds. For example, the study of crystal structures, such as that conducted by Jager and Otterbein (1980), provides foundational knowledge for understanding how variations in compound structure can affect their physical and chemical properties, potentially leading to applications in materials science or pharmaceutical development (Jager & Otterbein, 1980).

Biological Evaluation for Therapeutic Applications

Compounds with complex molecular structures often undergo biological evaluation to assess their potential as therapeutic agents. Kendre, Landge, and Bhusare (2015) investigated a series of novel compounds for their antimicrobial and anti-inflammatory properties, highlighting the importance of chemical synthesis in developing new medications (Kendre, Landge, & Bhusare, 2015).

Photoluminescent Materials for Electronic Applications

The synthesis of conjugated polymers and copolymers, as explored by Beyerlein and Tieke (2000), reveals potential applications of novel chemical compounds in the field of electronics, specifically in the development of photoluminescent materials for use in electronic displays and lighting (Beyerlein & Tieke, 2000).

Spectroscopic Characterization and Computational Analysis

Advanced spectroscopic and computational techniques are crucial for the characterization and analysis of novel compounds. Wazzan, Al-Qurashi, and Faidallah (2016) performed DFT and TD-DFT/PCM calculations to investigate the molecular structure, spectroscopic properties, and non-linear optical (NLO) properties of specific dyes, illustrating the role of computational chemistry in predicting the behavior of new materials (Wazzan, Al-Qurashi, & Faidallah, 2016).

Properties

IUPAC Name

5-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O3/c1-27(2)18-12-8-16(9-13-18)22-21-23(32-29(22)20-6-4-3-5-7-20)25(31)28(24(21)30)19-14-10-17(26)11-15-19/h3-15,21-23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYFAIATJQQAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)ON2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.